BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic data (NMR, IR, MS) for 4,5-
Dimethoxy-2-nitrocinnamic acid

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

4,5-Dimethoxy-2-nitrocinnamic
Compound Name: _
acid

cat. No.: B1361803

An In-Depth Technical Guide to the Spectroscopic Characterization of 4,5-Dimethoxy-2-
nitrocinnamic acid

Introduction: A Key Building Block in Modern
Chemistry

4,5-Dimethoxy-2-nitrocinnamic acid is a substituted cinnamic acid derivative with significant
potential in organic synthesis and drug development. Its molecular structure, featuring a
strategically functionalized aromatic ring, makes it a valuable precursor for synthesizing more
complex molecules and novel chemical entities.[1] With a molecular formula of C11H1:NOs and
a molecular weight of 253.21 g/mol , this compound serves as a crucial building block,
particularly in the development of protein degraders and other advanced therapeutics.[1][2]
Understanding its precise chemical structure is paramount for its effective utilization, and this is
achieved through a multi-faceted spectroscopic approach.

This guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data for 4,5-Dimethoxy-2-nitrocinnamic
acid. As a senior application scientist, the following sections are designed not merely to
present data, but to offer a field-proven framework for interpreting these spectra, grounded in
the fundamental principles of chemical causality.

Workflow for Spectroscopic Elucidation
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The structural confirmation of a synthesized compound like 4,5-Dimethoxy-2-nitrocinnamic
acid is a systematic process. Each spectroscopic technique provides a unique piece of the
structural puzzle. The logical flow ensures that information from one technique complements
and validates the others, leading to an unambiguous structural assignment.
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Caption: Workflow for comprehensive spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Mapping the Skeleton

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of
an organic molecule. By analyzing the chemical shifts, multiplicities, and coupling constants,
we can deduce the precise connectivity of atoms.

Expertise & Experience: Causality in NMR

The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-ds) is an excellent
choice for this compound due to its ability to dissolve polar aromatic carboxylic acids and
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because its residual solvent peak does not obscure key signals. The acidic proton of the
carboxylic acid is readily observable in DMSO-ds, whereas it might exchange too rapidly in
solvents like D20.[3]

The electronic environment of the aromatic ring is complex, featuring two electron-donating
methoxy groups (-OCHs) and two electron-withdrawing groups: a nitro group (-NOz2) and the
cinnamic acid moiety (-CH=CHCOOH). This push-pull system dictates the chemical shifts of
the aromatic and vinylic protons, providing a unique spectral fingerprint.

Experimental Protocol: *H and **C NMR

o Sample Preparation: Dissolve approximately 5-10 mg of high-purity 4,5-Dimethoxy-2-
hitrocinnamic acid in 0.6-0.7 mL of DMSO-de.

 Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths
provide better signal dispersion, which is crucial for resolving the aromatic and vinylic
multiplets.

e 1H NMR Acquisition: Acquire the spectrum using a standard pulse program. Typically, 16-32
scans are sufficient to achieve a good signal-to-noise ratio.

e 13C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. Due to
the lower natural abundance of 13C, several hundred to a few thousand scans may be
necessary.

Predicted *H NMR Spectral Analysis

The H NMR spectrum is predicted to show distinct signals for each type of proton in the
molecule.

o Carboxylic Acid Proton (-COOH): A broad singlet is expected far downfield, typically in the
10-13 ppm range.[4] Its broadness is due to hydrogen bonding and chemical exchange.

¢ Vinylic Protons (-CH=CH-): Two doublets are expected. The trans configuration, typical for
cinnamic acids, results in a large coupling constant (J = 16 Hz).[5] The proton 3 to the
carbonyl group (adjacent to the aromatic ring) will be deshielded by the ring and appear
further downfield than the a proton.
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» Aromatic Protons (Ar-H): Two singlets are expected from the two protons on the benzene
ring. Their precise chemical shifts are influenced by the combined electronic effects of the
substituents.

o Methoxy Protons (-OCHs): Two sharp singlets are expected in the upfield region, typically
around 3.8-4.0 ppm, each integrating to 3 protons.[5]

Table 1: Predicted *H NMR Data for 4,5-Dimethoxy-2-nitrocinnamic acid (in DMSO-de)

Predicted Coupling

Proton . . T :
. Chemical Shift  Multiplicity Constant (J, Integration

Assighment

(3, ppm) Hz)
-COOH ~12.5 Broad Singlet - 1H
Ar-H (position 3) ~7.6 Singlet - 1H
Ar-H (position 6) ~7.4 Singlet - 1H
B-CH= ~7.8 Doublet ~16 1H
o-=CH ~6.6 Doublet ~16 1H
-OCHs (position )

~3.9 Singlet - 3H
4)
-OCHs (position ]

~3.9 Singlet - 3H

5)

Predicted *C NMR Spectral Analysis

The proton-decoupled 13C NMR spectrum will show 11 distinct signals corresponding to each
unique carbon atom.

e Carbonyl Carbon (-COOH): The least shielded carbon, appearing downfield around 167-170
ppm.[3]

e Aromatic & Vinylic Carbons: These will appear in the 110-155 ppm range. Carbons attached
to oxygen (C4, C5) and the nitro group (C2) will be significantly shifted.
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» Methoxy Carbons (-OCHs): These will be the most shielded carbons (besides the solvent),
appearing upfield around 55-60 ppm.

Table 2: Predicted 3C NMR Data for 4,5-Dimethoxy-2-nitrocinnamic acid (in DMSO-de)

Carbon Assignment Predicted Chemical Shift (6, ppm)
-COOH ~168
C5 (Ar-C-OCHs) ~154
C4 (Ar-C-OCHs) ~149
C2 (Ar-C-NO2) ~141
B-CH= ~143
C1 (Ar-C-CH=) ~125
a-=CH ~120
C6 (Ar-CH) ~112
C3 (Ar-CH) ~108
-OCHs ~56
-OCHs ~56

Infrared (IR) Spectroscopy: Identifying Functional
Groups

IR spectroscopy is a rapid and effective technique for identifying the key functional groups
within a molecule.[6] Each functional group absorbs infrared radiation at a characteristic
frequency, providing a molecular "fingerprint.”

Expertise & Experience: The Vibrational Signature

For this molecule, the most prominent features will arise from the carboxylic acid, the nitro
group, the aromatic ring, and the alkene. The carboxylic acid's O-H stretch is exceptionally
broad due to strong intermolecular hydrogen bonding, often spanning from 3300 to 2500 cm~2.
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The nitro group provides two very strong and characteristic N-O stretching bands, which are a
definitive indicator of its presence.[7][8]

Experimental Protocol: Attenuated Total Reflectance
(ATR)-FTIR

o Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
No extensive sample preparation (like KBr pellets) is required, making this a fast and efficient
method.

e Background Scan: Perform a background scan of the empty ATR accessory to account for
atmospheric CO2z and Hz20.

o Sample Scan: Apply pressure to ensure good contact between the sample and the crystal,
then acquire the sample spectrum. Typically, 16-32 scans are co-added to produce the final
spectrum.

Predicted IR Spectral Analysis

Caption: Key functional groups and their predicted IR absorptions.

The presence of strong absorption bands in the 1550-1475 cm~* and 1360-1290 cm~1 regions
is a highly reliable indicator for the aromatic nitro group.[7] The combination of a very broad O-
H stretch and a sharp C=0 stretch around 1700 cm~1 confirms the carboxylic acid functionality.

[6]

Mass Spectrometry (MS): Determining Molecular
Weight and Formula

Mass spectrometry provides the exact molecular weight and, with high-resolution instruments,
the molecular formula of a compound. The fragmentation pattern offers additional structural
clues that corroborate the NMR and IR data.

Expertise & Experience: Predicting Fragmentation

For aromatic carboxylic acids, the molecular ion peak (M*") is typically prominent due to the
stability of the aromatic system.[9][10] Key fragmentation pathways involve the loss of small,
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stable neutral molecules or radicals from the carboxylic acid group. The most common
fragmentations for aromatic acids are the loss of a hydroxyl radical (-OH, M-17) and the loss of
the entire carboxyl group (-COOH, M-45).[9][11]

Experimental Protocol: Electrospray lonization (ESI-MS)

o Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable
solvent like methanol or acetonitrile.

« lonization: Introduce the sample into the ESI source. ESI is a soft ionization technique that is
well-suited for polar molecules like carboxylic acids and typically yields the protonated
molecule [M+H]* in positive ion mode or the deprotonated molecule [M-H]~ in negative ion
mode.

e Mass Analysis: Analyze the ions using a high-resolution mass analyzer (e.g., TOF or
Orbitrap) to obtain an accurate mass measurement, which can be used to confirm the
elemental composition.

Predicted Mass Spectrum and Fragmentation

The molecular weight of C11H11NOs is 253.21. In negative ion mode ESI-MS, a strong peak at
m/z 252.05 [M-H]~ is expected. In positive ion mode, a peak at m/z 254.06 [M+H]* would be

[M]*+
m/z = 253

- *COOH

observed.

[M-OH]* [M-COOH]*
m/z = 236 m/z = 208

Click to download full resolution via product page
Caption: Predicted primary fragmentation pathways in EI-MS.

Table 3: Predicted Key Mass Spectrometry Fragments
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m/z (predicted) lon Formula Identity
253 [C11H11NOs]* Molecular lon (M*")
236 [C11H10NOs]* Loss of hydroxyl radical (-OH)

Loss of carboxyl radical (-

208 [C10H10NOa4]*
COOH)

Conclusion: An Integrated Approach to Structural
Verification

The unambiguous structural confirmation of 4,5-Dimethoxy-2-nitrocinnamic acid relies on the
synergistic interpretation of NMR, IR, and MS data. NMR spectroscopy defines the carbon-
hydrogen framework and stereochemistry. IR spectroscopy rapidly confirms the presence of
key functional groups (nitro, carboxylic acid). Finally, mass spectrometry verifies the molecular
weight and elemental composition. Together, these techniques provide a self-validating system,
ensuring the identity and purity of this important chemical building block for researchers and
drug development professionals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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